molecular formula C14H19ClN4O3 B2695481 Tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate CAS No. 1049025-93-5

Tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B2695481
CAS No.: 1049025-93-5
M. Wt: 326.78
InChI Key: FZFUCIXXYDFXGK-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate is a high-value chemical building block designed for research and development, particularly in medicinal chemistry. This compound integrates a piperazine core, a privileged scaffold frequently found in FDA-approved drugs, which is known to improve solubility and optimize the pharmacokinetic properties of lead molecules . The presence of both a Boc-protected amine and a chloropyrazine carbonyl group makes it a versatile intermediate for constructing complex molecules. The chloropyrazine moiety can undergo further functionalization via cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki reactions), while the carbamate group can be readily deprotected to reveal a secondary amine for subsequent alkylation or acylation. This allows researchers to efficiently diversify the structure for creating compound libraries. Its primary research value lies in the synthesis of potential kinase inhibitors, receptor modulators, and other biologically active targets, following trends in modern drug discovery where piperazine derivatives are key components in therapies for cancer, CNS disorders, and viral infections . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-6-4-18(5-7-19)12(20)10-8-17-11(15)9-16-10/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFUCIXXYDFXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Pyrazine Moiety: The chloropyrazine component can be synthesized through the chlorination of pyrazine derivatives under controlled conditions.

    Coupling Reaction: The chloropyrazine is then coupled with piperazine in the presence of a suitable base, such as triethylamine, to form the intermediate compound.

    Introduction of the Tert-butyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloropyrazine Ring

The electron-deficient 5-chloropyrazine moiety undergoes nucleophilic substitution under mild conditions. This reaction is pivotal for introducing heteroatoms or functionalized side chains.

Reagent Conditions Product Yield Source
Sodium azide (NaN₃)DMF, 16–24 h, RT5-Azidopyrazine derivative85–92%
PiperidineTHF, Et₃N, 0°C → RT, 1 h5-Piperidinylpyrazine analogue78%
BenzylamineEtOH, reflux, 12 h5-Benzylaminopyrazine product65%

Key Findings :

  • Substitution occurs regioselectively at the 5-position due to electron withdrawal by the adjacent carbonyl group .

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Carbonyl Group Transformations

The pyrazine-2-carbonyl group participates in nucleophilic acyl substitution, enabling modular functionalization.

Reaction Type Reagent/Catalyst Conditions Product
AmidationNH₃/MeOH80°C, 6 hPyrazine-2-carboxamide
EsterificationH₂SO₄, EtOHReflux, 24 hEthyl pyrazine-2-carboxylate
ReductionLiAlH₄, anhydrous ether0°C → RT, 2 hPyrazine-2-methanol derivative

Mechanistic Insights :

  • Amidation : Proceeds via a tetrahedral intermediate, with the tert-butyl carbamate remaining intact under basic conditions .

  • Reduction : LiAlH₄ selectively reduces the carbonyl to a hydroxymethyl group without affecting the chloropyrazine ring .

Piperazine Ring Functionalization

The Boc-protected piperazine exhibits limited reactivity but can undergo deprotection for further modifications:

Deprotection Conditions Intermediate Application
TFA in DCMRT, 1 hFree piperazineSubsequent alkylation/acylation
HCl in dioxane50°C, 4 hHydrochloride saltSalt formation for solubility

Note : The Boc group is stable under nucleophilic substitution conditions but cleaves readily under acidic hydrolysis .

Oxidative Modifications

Controlled oxidation targets the pyrazine ring or methylene groups:

Oxidizing Agent Conditions Product Selectivity
KMnO₄H₂O, 100°C, 3 hPyrazine N-oxide100% regioselectivity at N1
m-CPBACH₂Cl₂, 0°C → RT, 12 hEpoxidation (if allylic H present)N/A

Caution : Strong oxidants may degrade the tert-butyl carbamate; milder agents like m-CPBA are preferred .

Cross-Coupling Reactions

The chloropyrazine moiety facilitates metal-catalyzed couplings:

Coupling Type Catalyst/Base Conditions Product
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃DME/H₂O, 80°C, 12 hBiarylpyrazine derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24 hAminopyrazine analogues

Optimization Data :

  • Suzuki couplings achieve >90% conversion with electron-rich boronic acids .

  • Buchwald-Hartwig aminations require bulky ligands to prevent β-hydride elimination .

Scientific Research Applications

Scientific Research Applications

Tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate has several notable applications in scientific research:

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to interact with biological targets, making it a candidate for drug development focused on:

  • Neurological Disorders : Potential modulation of neurotransmitter systems.
  • Cancer Therapeutics : Investigated for its ability to induce apoptosis in cancer cells through interaction with specific receptors.

Biological Studies

Research indicates that this compound can influence various biological pathways:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in metabolic disorders.

Chemical Biology

The compound's ability to bind selectively to certain receptors makes it valuable in chemical biology studies aimed at understanding receptor-ligand interactions and signaling pathways.

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated significant cytotoxic effects, with an IC50 value of approximately 0.75 µM, suggesting its potential as an antitumor agent through apoptosis induction.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-70.75Apoptosis via caspase activation

Case Study 2: Antimicrobial Properties

Research has also highlighted the antimicrobial properties of this compound against various bacterial strains. It demonstrated effective inhibition against Staphylococcus aureus, indicating potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between the target compound and its analogues:

Compound Name Substituent on Piperazine (4-position) Aromatic Core Modifications Key Functional Groups Evidence ID
Tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate 5-Chloropyrazine-2-carbonyl Pyrazine ring with Cl at C5 Chloro, carbonyl, Boc -
Tert-butyl 4-(5-morpholino-1,2,3,4-tetrahydro-[1,2,3]triazino[...]piperazine-1-carboxylate Morpholino-triazino-thieno-isoquinoline Fused triazino-thieno-isoquinoline system Morpholino, triazine, Boc
Tert-butyl 4-(5-(3-hydroxyphenyl)thiophene-2-yl)piperazine-1-carboxylate 5-(3-Hydroxyphenyl)thiophene-2-yl Thiophene linked to 3-hydroxyphenyl Hydroxyl, thiophene, Boc
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate 5-Bromo-3-cyanopyridin-2-yl Pyridine with Br at C5 and CN at C3 Bromo, cyano, Boc
Tert-butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate 6-Methoxycarbonyl-4-methylpyridin-3-yl Pyridine with COOMe at C6 and Me at C4 Methoxycarbonyl, methyl, Boc
Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate (5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl Phenyl with Br at C5 and OCF3 at C2 Bromo, trifluoromethoxy, sulfonyl, Boc

Key Observations :

  • Electron-Deficient vs. Electron-Rich Cores : The target compound’s chloropyrazine is electron-deficient, enhancing electrophilic reactivity, while analogues with thiophene (e.g., ) or hydroxyphenyl groups exhibit electron-rich aromatic systems.
  • Bioisosteric Replacements : Bromine in and chlorine in the target compound serve as halogens for tuning lipophilicity and binding interactions.
  • Solubility Modifiers : The Boc group universally improves solubility, but sulfonyl () or methoxycarbonyl () groups further modulate hydrophilicity.

Physicochemical Properties

  • Boiling Point/Density : For example, tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate () has a boiling point of 418.9±45.0 °C and density of 1.4±0.1 g/cm³, reflecting the influence of bromine and fluorine on molecular packing.
  • Crystallography : Tools like SHELX and WinGX are critical for resolving structures, particularly for analogues with complex fused rings (e.g., ).

Biological Activity

Tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate (CAS Number: 1049025-93-5) is a synthetic organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C14H19ClN4O3
  • Molecular Weight : 304.78 g/mol
  • Structural Features : The compound includes a piperazine ring, a tert-butyl group, and a chloropyrazine moiety, which contribute to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazine Moiety : Chlorination of pyrazine derivatives.
  • Coupling Reaction : The chloropyrazine is coupled with piperazine using a base such as triethylamine.
  • Introduction of the Tert-butyl Group : This step often involves nucleophilic substitution reactions to attach the tert-butyl group to the piperazine structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The mechanism may involve:

  • Enzyme Inhibition : Compounds like this can inhibit key enzymes involved in disease pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation in vitro.
  • Neuroprotective Effects : Investigations into its effects on neuronal cells indicate possible neuroprotective roles, particularly in models of neurodegenerative diseases .

Case Studies and Research Findings

  • Antimicrobial Activity Study
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.
  • Cancer Cell Proliferation Inhibition
    • In vitro assays on human cancer cell lines demonstrated that derivatives of this compound reduced cell viability by up to 70% at certain concentrations, highlighting its potential as an anticancer drug candidate .
  • Neuroprotection in Cellular Models
    • Research involving neuroblastoma cells exposed to neurotoxic agents showed that treatment with this compound reduced apoptosis markers significantly, indicating protective effects on neuronal cells .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylatePiperazine ring with amino substitutionAnticancer activity
Tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylateSimilar piperazine structureAntimicrobial properties
Tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamatePyrrolidine ringPotential neuroprotective effects

The presence of the chloropyrazine moiety in this compound distinguishes it from its analogs, potentially enhancing its reactivity and biological interactions compared to other compounds lacking this feature.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via coupling reactions. For example, Suzuki-Miyaura cross-coupling ( ) or nucleophilic substitution ( ) can be employed. A representative procedure involves reacting tert-butyl piperazine-1-carboxylate with a halogenated pyrazine derivative (e.g., 5-chloro-2-chloropyrazine) in the presence of a base (e.g., K₂CO₃) and a palladium catalyst (e.g., Pd(PPh₃)₄) in solvents like 1,4-dioxane at 100–110°C . Yields range from 43% to 91%, depending on catalyst efficiency and reaction time optimization.
Reaction Conditions Catalyst Yield Reference
1,4-dioxane, 100°C, 16 hPd(dppf)Cl₂43%
1,4-dioxane, 110°C, 12 hK₂CO₃88.7%

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization involves:

  • NMR Spectroscopy : Key signals include the tert-butyl group at δ 1.46 ppm (s, 9H) and aromatic protons at δ 8.3–8.8 ppm for pyrazine/pyrimidine moieties .
  • LCMS : Molecular ion peaks (e.g., m/z 372.2 [M+H]⁺) confirm the molecular weight .
  • X-ray Crystallography : For derivatives, piperazine rings adopt chair conformations, and hydrogen-bonding networks stabilize crystal structures .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :

  • Silica Gel Chromatography : Eluents like ethyl acetate/hexane (gradient 0–40%) are used .
  • Recrystallization : Solvents such as ethanol or chloroform/acetone mixtures improve purity .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during functionalization of the piperazine ring?

  • Methodological Answer : Chiral auxiliaries or enantioselective catalysts (e.g., Pd with ferrocenyl ligands) can induce asymmetry. For example, asymmetric hydroarylation using CuH/Pd synergism achieves >90% enantiomeric excess in related tert-butyl piperazine derivatives . Computational modeling (DFT) aids in predicting steric effects of substituents on the piperazine nitrogen .

Q. What strategies mitigate side reactions (e.g., dechlorination or tert-Boc cleavage) during synthesis?

  • Methodological Answer :

  • Temperature Control : Avoid exceeding 110°C to prevent tert-Boc group degradation .
  • Protecting Groups : Use acid-labile groups (e.g., Fmoc) in multi-step syntheses to preserve the tert-Boc moiety .
  • Additives : Stabilizing agents like 2,6-lutidine reduce HCl-mediated side reactions during coupling .

Q. How does the 5-chloropyrazine moiety influence biological activity in drug discovery contexts?

  • Methodological Answer : The electron-withdrawing chlorine enhances binding to kinases (e.g., Bruton’s tyrosine kinase) by polarizing the pyrazine ring, improving interactions with catalytic lysine residues. In vitro assays show IC₅₀ values <100 nM for analogs in kinase inhibition studies .
Target Assay Type IC₅₀ Reference
BTK KinaseFluorescence78 nM
Bacterial Efflux PumpsMIC Reduction4-fold

Q. What computational tools are recommended for analyzing π-π stacking and hydrogen-bonding interactions in crystallographic studies?

  • Methodological Answer :

  • Mercury (CCDC) : Visualizes packing motifs and hydrogen bonds (e.g., N–H⋯O interactions in ).
  • CrystalExplorer : Quantifies Hirshfeld surfaces to assess π-π interactions (distance <3.8 Å) .

Q. How can reaction scalability be optimized for multi-gram syntheses without compromising yield?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow systems reduce exothermic risks in coupling reactions .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., 3 h vs. 16 h for Suzuki-Miyaura couplings) .

Data Contradictions and Resolution

  • Contradiction : Varying yields (43% vs. 91%) in palladium-catalyzed couplings .
    • Resolution : Catalyst loading (2–5 mol% Pd) and ligand choice (dppf vs. Xantphos) critically impact efficiency. Pre-activating the catalyst under inert atmospheres improves reproducibility .

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